molecular formula C21H19N3S B6553207 4-(benzylsulfanyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1040664-06-9

4-(benzylsulfanyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No. B6553207
CAS RN: 1040664-06-9
M. Wt: 345.5 g/mol
InChI Key: QZNPBNJWMHVCPI-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a type of organic compound that belong to the larger class of compounds known as polycyclic aromatic compounds . They are characterized by a fused ring structure that includes a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines and similar compounds often involves the reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles . This reaction is often catalyzed by palladium and can be performed under microwave irradiation .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused ring structure that includes a pyrazole ring and a pyrimidine ring . The specific structure of “4-(benzylsulfanyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine” would include additional functional groups attached to this basic structure.


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo a variety of chemical reactions. For example, they can be synthesized through a palladium-catalyzed reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(benzylsulfanyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine” would depend on its specific structure. In general, pyrazolo[1,5-a]pyrimidines are solid at room temperature and are soluble in common organic solvents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound has garnered interest due to its potential as a scaffold for drug design. Researchers have explored its pharmacological properties, including its interactions with biological targets. Some notable applications include:

Crystallography and Structural Studies

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidines and similar compounds can vary depending on their specific structure and the context in which they are used. Some pyrazolo[1,5-a]pyrimidines have been found to exhibit cytotoxic activities against certain cancer cell lines .

Future Directions

The future directions for research on “4-(benzylsulfanyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine” and similar compounds could include further exploration of their synthesis, properties, and potential applications. For example, some pyrazolo[1,5-a]pyrimidines have shown promise as potential anticancer agents , suggesting that they could be further developed for medical applications.

properties

IUPAC Name

4-benzylsulfanyl-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3S/c1-15-8-9-18(12-16(15)2)19-13-20-21(22-10-11-24(20)23-19)25-14-17-6-4-3-5-7-17/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNPBNJWMHVCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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